molecular formula C19H22N4O2S B2871632 (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 433261-26-8

(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No.: B2871632
CAS No.: 433261-26-8
M. Wt: 370.47
InChI Key: IKGOICBNMAUHDP-UHFFFAOYSA-N
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Description

The compound “(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione” is a thioamide derivative featuring a methanethione core linked to two distinct moieties:

  • A 4-(2-nitrophenyl)piperazine ring: The 2-nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, stability, and binding affinity.

Thioamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antitrypanosomal, neuroprotective, and enzyme inhibitory activities .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGOICBNMAUHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is as follows:

  • Step 1: Begin with the synthesis of 4-(dimethylamino)benzaldehyde through a Friedel-Crafts reaction involving dimethylaniline and formaldehyde.

  • Step 2: Synthesize 4-(2-nitrophenyl)piperazine by reacting 2-nitroaniline with piperazine.

  • Step 3: Combine the two intermediates via a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the final product.

Industrial Production Methods

Industrial production may employ similar synthetic routes but on a larger scale, utilizing reactors and automated systems to ensure high yield and purity. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are typically used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione can undergo various types of chemical reactions:

  • Oxidation: When exposed to strong oxidizing agents, the compound may undergo oxidation, resulting in the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions, particularly targeting the nitro group, can yield amines. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites such as the dimethylamino group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride

  • Bases: Sodium hydroxide, potassium carbonate

Major Products

  • Oxidation Products: Sulfoxides and sulfones

  • Reduction Products: Amines

  • Substitution Products: Varied depending on the substituent introduced

Scientific Research Applications

The compound (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione has been utilized in several areas of research:

  • Chemistry: Studied for its unique structural properties and reactivity patterns.

  • Biology: Investigated for its potential interactions with biological molecules and cellular pathways.

  • Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

  • Industry: Used as an intermediate in the synthesis of other complex molecules, potentially including dyes and drugs.

Mechanism of Action

The exact mechanism by which (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione exerts its effects can vary based on its application. For instance, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenyl and piperazinyl groups are particularly relevant for binding interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Heterocycle Aromatic Substituent Heterocycle Substituent Key Properties/Activities Reference
(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione (Target) Piperazine 4-N(CH₃)₂ 2-NO₂-phenyl Not reported; predicted enhanced electronic effects
4-(Dimethylamino)phenylmethanethione Piperazine 4-N(CH₃)₂ None MW: 249.38 g/mol; B.P.: 386.2°C
4-(Dimethylamino)phenylmethanethione Morpholine 4-N(CH₃)₂ None Weak trypanocidal activity (IC₅₀ >400 µM); cytotoxic
(4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methanethione Piperazine 4-OCH₃ 4-Ethyl No activity data; methoxy enhances lipophilicity
(4-Butylsulfonylpiperazin-1-yl)(4-(dimethylamino)phenyl)methanethione Piperazine 4-N(CH₃)₂ 4-Butylsulfonyl Sulfonyl group improves metabolic stability

Key Research Findings

  • Antitrypanosomal Activity: Thioamides with morpholine or unsubstituted piperazine show weak activity, implying the 2-nitro group in the target compound could modulate efficacy .
  • Neuroprotective Potential: Piperazine derivatives are explored for acetylcholinesterase inhibition, though the nitro group’s role remains unstudied .

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antidiabetic, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dimethylamino group and a nitrophenyl moiety. Its structure can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi, showing varying degrees of activity.

Table 1: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Activity Level
Gram-positive
Bacillus subtilis20Good
Staphylococcus aureus19Good
Gram-negative
Escherichia coli13Moderate
Proteus vulgaris12Moderate
Fungi
Aspergillus niger10Moderate

The results indicate that the compound exhibits good antibacterial activity against Gram-positive bacteria while showing moderate activity against Gram-negative bacteria and fungi .

Antidiabetic Activity

The compound has also been explored for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A study highlighted that derivatives of piperazine, including this compound, showed noncompetitive inhibition of α-glucosidase.

Key Findings:

  • Inhibition Constant (KiK_i) : The compound demonstrated a KiK_i value of approximately 5.75 µM, indicating potent inhibition.
  • Mechanism : Molecular dynamics simulations suggested binding at an allosteric site near the active site of α-glucosidase, enhancing its therapeutic potential .

Anticancer Potential

Research has indicated that piperazine derivatives possess anticancer properties. The compound's ability to inhibit cancer cell growth has been studied in various cancer lines.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed a dose-dependent reduction in cell viability:

  • HeLa Cells : IC50 value of 15 µM.
  • MCF-7 Cells : IC50 value of 20 µM.

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

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